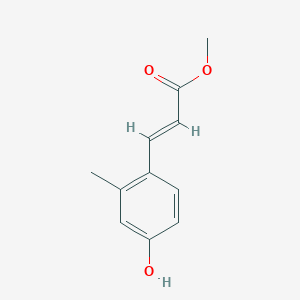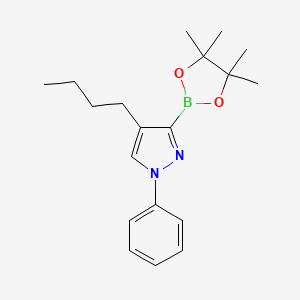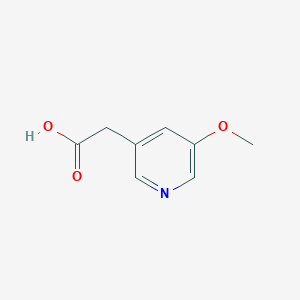
Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various plants. The compound’s structure includes a phenyl ring substituted with a hydroxyl group and a methyl group, along with a propenoate ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde.
Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanoates.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
作用機序
The biological effects of Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate are often attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the ester moiety can interact with enzymes and proteins to modulate their activity.
類似化合物との比較
Similar Compounds
Cinnamic Acid: Similar structure but lacks the ester moiety.
Coumaric Acid: Contains a hydroxyl group on the phenyl ring but differs in the position of the double bond.
Ferulic Acid: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
Methyl (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ester moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl (E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3-7,12H,1-2H3/b6-4+ |
InChIキー |
JTWBYPDPPJPVCN-GQCTYLIASA-N |
異性体SMILES |
CC1=C(C=CC(=C1)O)/C=C/C(=O)OC |
正規SMILES |
CC1=C(C=CC(=C1)O)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)

![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)

